molecular formula C21H35N5O3 B2774561 1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione CAS No. 676156-01-7

1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione

Cat. No. B2774561
CAS RN: 676156-01-7
M. Wt: 405.543
InChI Key: BVKFTWCEJVVETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione” is a chemical compound . It is also known as KPT-8602, a novel and selective inhibitor of XPO1, a protein involved in the transport of tumor suppressor proteins out of the nucleus.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A mixture of the compound and morpholine was heated for several hours, then cooled and diluted with ethanol .


Molecular Structure Analysis

The molecular formula of the compound is C12H17N5O3 . The molecular weight is 279.3 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been utilized in chemical synthesis processes. For example, Klose, Reese, and Song (1997) explored its role in the preparation of sulfur-transfer agents, demonstrating its utility in organic synthesis (Klose, Reese, & Song, 1997).
  • Linden, Pour, Breitenmoser, and Heimgartner (2001) studied the morpholine ring of related dione compounds, providing insights into the structural aspects and potential applications in crystallography and molecular interactions (Linden, Pour, Breitenmoser, & Heimgartner, 2001).

Application in Peptide Construction

  • Obrecht and Heimgartner (1987) investigated the use of morpholine derivatives for the construction of peptides, demonstrating their role in biochemical synthesis and the development of cyclic depsipeptides (Obrecht & Heimgartner, 1987).

Pharmacological and Anticancer Properties

  • Harrison et al. (2001) explored the pharmacological aspects of a morpholine derivative, focusing on its potential as a neurokinin-1 receptor antagonist, which suggests applications in therapeutic drug development (Harrison et al., 2001).
  • Sayın and Üngördü (2018) performed computational investigations on the anticancer properties of caffeinated complexes involving morpholine derivatives, indicating potential in cancer treatment research (Sayın & Üngördü, 2018).

Polymer Science and Material Synthesis

  • Chisholm et al. (2006) discussed the ring-opening polymerization of morpholine-2,5-dione derivatives, which is relevant in polymer science and the development of new materials (Chisholm et al., 2006).
  • Wang and Feng (1997) researched the synthesis of poly(glycolic acid-alt-l-aspartic acid) from a morpholine-2,5-dione derivative, contributing to the field of biodegradable polymers (Wang & Feng, 1997).

Mechanism of Action

The mechanism of action of similar compounds is based on the inhibition of viral DNA polymerases . A key role in this process is assigned to the hydroxyl group of a cyclic carbohydrate or acyclic alkyl residue situated near the pyrrole ring nitrogen atom .

Future Directions

The compound and its related compounds have potential applications in the medical field. For instance, a similar compound, MTIP, has shown efficacy in preclinical alcoholism models . It is a promising candidate for the treatment of alcohol dependence .

properties

IUPAC Name

1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O3/c1-4-5-6-7-8-9-10-11-26-17(16-25-12-14-29-15-13-25)22-19-18(26)20(27)24(3)21(28)23(19)2/h4-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKFTWCEJVVETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione

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